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Disiamylborane (Sia₂BH), a sterically hindered dialkylborane, is a highly selective

hydroborating agent in organic synthesis. Its bulky nature allows for precise control over

reactivity, enabling the selective transformation of less sterically hindered alkenes and alkynes

in the presence of a wide array of other functional groups. This guide provides an objective

comparison of disiamylborane's performance with other hydroborating agents, supported by

experimental data, to assist researchers in making informed decisions for their synthetic

strategies.

Performance Overview and Comparative Data
Disiamylborane exhibits remarkable chemoselectivity, reacting rapidly with unhindered

alkenes and alkynes while leaving many other functional groups intact under typical reaction

conditions. This selectivity is primarily attributed to its significant steric bulk, which prevents its

reaction with more substituted or sterically encumbered sites.

Reactivity with Alkenes and Alkynes
Disiamylborane is exceptionally effective for the anti-Markovnikov hydroboration of terminal

alkenes, yielding primary alcohols after oxidation with near-perfect regioselectivity.[1][2] It can

readily distinguish between terminal and internal alkenes, allowing for the selective

hydroboration of the former.[3] Similarly, its reaction with terminal alkynes, followed by

oxidation, provides a reliable route to aldehydes.[4][5] The steric hindrance of disiamylborane
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prevents the second hydroboration of the resulting vinylborane, which can be a side reaction

with less bulky boranes.[4]

Table 1: Regioselectivity of Disiamylborane in the Hydroboration of Alkenes

Alkene Product after Oxidation
Regioselectivity (%
Terminal Addition)

1-Octene 1-Octanol ~99%[1]

Styrene 2-Phenylethanol 98%

cis-4-Methyl-2-pentene 4-Methyl-2-pentanol 57%[2]

Table 2: Comparison of Disiamylborane with 9-BBN for Alkene Hydroboration

Alkene Hydroborating Agent
% Terminal/Less
Substituted Addition

1-Hexene Disiamylborane 97%[2]

1-Hexene 9-BBN >99%[2]

Styrene Disiamylborane 80%

Styrene 9-BBN 98%[2]

cis-4-Methyl-2-pentene Disiamylborane 57%[2]

cis-4-Methyl-2-pentene 9-BBN 99.3%[2]

Functional Group Tolerance
A key advantage of disiamylborane is its tolerance of a wide range of functional groups. A

systematic study by H.C. Brown and his colleagues investigated the reactivity of

disiamylborane with 56 representative organic compounds. The results, summarized below,

highlight its exceptional chemoselectivity.[6][7]

Table 3: Reactivity of Disiamylborane with Various Functional Groups
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Functional Group
Representative
Compound(s)

Reactivity with
Disiamylborane (at 0 °C in
THF)

Alcohols 1-Hexanol, Phenol Rapid hydrogen evolution

Aldehydes Heptanal Rapid reduction to alcohol

Ketones 2-Heptanone Rapid reduction to alcohol

Benzophenone Moderate rate of reduction

Carboxylic Acids Benzoic Acid
Rapid hydrogen evolution, no

reduction of the carbonyl

Esters Ethyl Benzoate Generally inert

Lactones γ-Butyrolactone
Rapidly reduced to the

hydroxyaldehyde[6]

Acid Anhydrides Acetic Anhydride
Rapid reduction to the half-

reduction stage[6]

Acyl Chlorides Not reduced[6]

Amides (Tertiary) N,N-Dimethylbenzamide
Cleanly reduced to the

corresponding aldehyde[6][8]

Amides (Primary) Benzamide
Hydrogen evolution, no

reduction[6]

Nitriles Benzonitrile Very slow reduction[6]

Nitro Compounds 1-Nitropropane Inert[6]

Nitrobenzene Slow reduction[6]

Epoxides 1,2-Butylene oxide Almost inert[6]

Sulfoxides Dimethyl sulfoxide Moderate rate of reduction[6]

Data compiled from Brown, H. C.; Bigley, D. B.; Arora, S. K.; Yoon, N. M. J. Am. Chem. Soc.

1970, 92 (24), 7161–7167.[6]
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Logical Workflow for Assessing Functional Group
Tolerance
The decision-making process for employing disiamylborane in a synthesis containing multiple

functional groups can be visualized as follows:
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Caption: Decision workflow for using disiamylborane.
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Experimental Protocols
In-situ Preparation of Disiamylborane
Disiamylborane is thermally unstable and is typically prepared fresh for immediate use.[2][9]

Materials:

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1.0 M in THF)

2-Methyl-2-butene

Anhydrous tetrahydrofuran (THF)

Dry, nitrogen-flushed glassware

Procedure:[1][2]

To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a

nitrogen inlet, add a known volume of standardized borane-THF solution.

Cool the flask to 0 °C in an ice bath.

In the dropping funnel, prepare a solution of 2.0 equivalents of 2-methyl-2-butene in

anhydrous THF.

Add the 2-methyl-2-butene solution dropwise to the stirred borane solution at 0 °C over a

period of 30 minutes.

After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours

to ensure the complete formation of disiamylborane.

The resulting solution of disiamylborane is ready for immediate use.

General Procedure for Hydroboration-Oxidation of a
Terminal Alkene
This protocol describes the selective hydroboration of a terminal alkene in the presence of a

less reactive functional group (e.g., an ester).
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Hydroboration Oxidation Workup

Substrate (Alkene + Ester) in THF Add freshly prepared Sia₂BH solution at 0°C Stir at 0°C to room temperature Cool to 0°C Add aq. NaOH Slowly add H₂O₂ Warm to room temperature Extract with Et₂O Wash with brine Dry over Na₂SO₄ Purify (e.g., chromatography) Primary Alcohol

Click to download full resolution via product page

Caption: Experimental workflow for hydroboration-oxidation.

Procedure:

To the freshly prepared solution of disiamylborane (1.0 equivalent) at 0 °C, add a solution of

the substrate containing the terminal alkene (1.0 equivalent) in anhydrous THF dropwise.

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2

hours to ensure complete hydroboration.

Cool the reaction mixture back to 0 °C with an ice bath.

Carefully add aqueous sodium hydroxide (e.g., 3 M) to the stirred solution.

Slowly and cautiously add hydrogen peroxide (30% aqueous solution) dropwise, maintaining

the temperature below 40 °C.

After the addition is complete, allow the mixture to stir at room temperature for at least 1

hour.

Perform a standard aqueous workup, typically involving extraction with an organic solvent

(e.g., diethyl ether), washing the organic layer with brine, drying over an anhydrous salt (e.g.,

Na₂SO₄), and concentrating the solvent in vacuo.

The crude product can then be purified by standard methods such as column

chromatography.
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Disiamylborane is a powerful reagent for the selective hydroboration of terminal alkenes and

alkynes. Its significant steric hindrance translates to a high degree of functional group

tolerance, making it an invaluable tool for the synthesis of complex molecules where

chemoselectivity is paramount. While other sterically hindered boranes like 9-BBN may offer

superior regioselectivity in some cases, the reactivity profile of disiamylborane, particularly its

inertness towards esters, amides (with subsequent conversion of tertiary amides to aldehydes),

and nitro groups, provides a distinct advantage in many synthetic contexts. Careful

consideration of the relative reactivity of the functional groups present in the substrate, as

outlined in this guide, will enable researchers to effectively harness the unique selectivity of

disiamylborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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